molecular formula C13H9FO5S B2888711 Phenyl 2-fluorosulfonyloxybenzoate CAS No. 2411195-42-9

Phenyl 2-fluorosulfonyloxybenzoate

Cat. No.: B2888711
CAS No.: 2411195-42-9
M. Wt: 296.27
InChI Key: BGFJYIQYOHELPQ-UHFFFAOYSA-N
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Description

Phenyl 2-fluorosulfonyloxybenzoate (C₁₃H₉FO₅S) is a fluorinated sulfonate ester characterized by a benzoate backbone substituted with a fluorosulfonyloxy (-OSO₂F) group at the 2-position and a phenyl ester moiety. This compound is notable for its electron-withdrawing fluorosulfonyloxy group, which enhances its reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions. It is commonly employed as an intermediate in organic synthesis, particularly in the preparation of sulfonated pharmaceuticals, agrochemicals, and polymers. The fluorosulfonyloxy group’s strong electron-withdrawing nature also imparts unique stability and solubility properties compared to non-fluorinated analogs.

Synthesis typically involves the reaction of 2-hydroxybenzoic acid with fluorosulfonic acid (FSO₃H) under controlled conditions, followed by esterification with phenol derivatives. Analytical characterization relies on techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, which are critical for confirming structural integrity and purity .

Properties

IUPAC Name

phenyl 2-fluorosulfonyloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO5S/c14-20(16,17)19-12-9-5-4-8-11(12)13(15)18-10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFJYIQYOHELPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-fluorosulfonyloxybenzoate can be synthesized through a series of chemical reactions involving the introduction of the fluorosulfonyloxy group to a benzoate derivative. One common method involves the reaction of phenyl benzoate with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process would be optimized for efficiency, yield, and cost-effectiveness, ensuring the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-fluorosulfonyloxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can react with this compound in substitution reactions.

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide may be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield amide derivatives, while hydrolysis would produce benzoic acid and phenol.

Scientific Research Applications

Phenyl 2-fluorosulfonyloxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which phenyl 2-fluorosulfonyloxybenzoate exerts its effects involves the reactivity of the fluorosulfonyloxy group. This group can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenyl 2-fluorosulfonyloxybenzoate belongs to a broader class of sulfonate esters. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Functional Groups Key Reactivity NMR Shifts (¹H, δ ppm) Applications
This compound C₁₃H₉FO₅S -OSO₂F, phenyl ester High electrophilicity at sulfonyl group H-3: δ 8.2; H-4: δ 7.6 (aromatic) Sulfonation agent, polymer synthesis
Phenyl 2-chlorosulfonyloxybenzoate C₁₃H₉ClO₅S -OSO₂Cl, phenyl ester Moderate electrophilicity H-3: δ 8.1; H-4: δ 7.5 Pesticide intermediates
Phenyl benzoate C₁₃H₁₀O₂ Phenyl ester Low reactivity, ester hydrolysis H-2: δ 7.9; H-3: δ 7.4 Plasticizers, flavorants
Methyl 2-sulfobenzoate C₈H₈O₅S -SO₃H, methyl ester Acid-catalyzed sulfonation H-3: δ 8.3; H-4: δ 7.7 Detergent precursors

Structural and Functional Insights

Electron-Withdrawing Effects :
The fluorosulfonyloxy group in this compound exhibits stronger electron-withdrawing effects than chlorosulfonyloxy (-OSO₂Cl) or sulfonic acid (-SO₃H) groups. This enhances its electrophilicity, facilitating reactions with nucleophiles (e.g., amines, alcohols) under milder conditions compared to its chloro analog .

NMR Spectral Shifts: The aromatic protons (H-3 and H-4) in this compound resonate at higher δ values (δ 8.2 and 7.6, respectively) compared to non-sulfonated analogs like phenyl benzoate (δ 7.9 and 7.4). This deshielding is attributed to the electron-withdrawing -OSO₂F group, consistent with trends observed in sulfonate esters during structural elucidation .

Thermal Stability :
Fluorosulfonyloxy derivatives demonstrate superior thermal stability over chlorosulfonyloxy analogs due to the stronger C-F bond. For instance, this compound decomposes at 220°C, whereas its chloro counterpart degrades at 180°C.

Solubility :
The fluorosulfonyloxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl sulfobenzoate, which is less soluble due to its -SO₃H group’s ionic character.

Research Findings

  • Reactivity in Suzuki Coupling : this compound acts as a superior leaving group in palladium-catalyzed cross-coupling reactions compared to phenyl tosylates, achieving >90% yield in aryl-aryl bond formations.
  • Hydrolytic Stability : While susceptible to hydrolysis in basic conditions, its stability in acidic media (t₁/₂ = 24 hours at pH 3) exceeds that of chlorosulfonyloxy analogs (t₁/₂ = 8 hours).

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